N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a complex tricyclic core fused with oxa- and diaza-moieties.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-2-31-17-11-9-16(10-12-17)26-21(29)15-34-25-27-22-19-7-3-4-8-20(19)32-23(22)24(30)28(25)14-18-6-5-13-33-18/h3-13H,2,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHYZNRKOKAEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities due to its unique structural features, which include an ethoxyphenyl group, a thiophene moiety, and a diazatricyclic system. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-(4-ethoxyphenyl)-2-{6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide |
| Molecular Formula | C25H21N3O4S2 |
| Molecular Weight | 485.57 g/mol |
| CAS Number | Not available |
The biological activity of N-(4-ethoxyphenyl)-2-{6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. The presence of the thiophene ring and the diazatricyclic structure may contribute to its ability to modulate biological processes.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structural motifs exhibit diverse biological activities including:
- Antitumor Activity : Compounds containing thiophene and diazatricyclic systems have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of sulfur in the compound may enhance its antimicrobial efficacy against various pathogens.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to N-(4-ethoxyphenyl)-2-{6-oxo...}. Key findings include:
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of thiophene-containing compounds for their anticancer properties. Results indicated that specific modifications to the thiophene ring enhanced cytotoxicity against breast cancer cell lines by promoting apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on similar compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, revealing significant inhibition zones for compounds featuring a thiophene moiety .
Case Study 3: Anti-inflammatory Mechanisms
In vitro assays demonstrated that certain derivatives could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines . This suggests potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Comparison of Reaction Conditions :
- Solvent: Ethanol (room temperature) in vs. heated ethanol/triethylamine in .
- Yields : Spiro-carboxamides () achieve moderate yields (60–80%), while thiophene derivatives () require harsher conditions (120°C) for cyclization .
Spectral Characterization and Differentiation
Infrared Spectroscopy (IR)
The target compound’s IR spectrum would exhibit:
- C=O Stretch : ~1700 cm⁻¹ (cf. 1710–1690 cm⁻¹ in ).
- C–S–C Stretch : ~748 cm⁻¹ (aligned with spiro-carboxamides in ) .
Nuclear Magnetic Resonance (NMR)
Table 2: Spectral Data Comparison
| Parameter | Target Compound | Spiro-Carboxamides () | Benzothiazole () |
|---|---|---|---|
| C=O (IR) | ~1700 cm⁻¹ | 1710–1690 cm⁻¹ | Not reported |
| ¹³C (NMR) | δ 24–42 ppm (aliphatic) | δ 24.20–42.09 ppm | δ 120–160 ppm (aromatic) |
Bioactivity and Molecular Similarity
Cytotoxicity and Thiophene Influence
The thiophen-2-ylmethyl group may confer cytotoxicity akin to ’s tetrahydrobenzo[b]thiophenes, which show activity against cancer cell lines .
Similarity Indexing
Using Tanimoto coefficients (), the target compound shares ~65–70% similarity with spiro-carboxamides () and benzothiazole analgesics (), suggesting overlapping pharmacophoric features .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways requiring precise optimization of temperature, solvent selection, and reaction time. For example:
- Step 1 : Formation of the tricyclic core via cyclization under reflux with a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Step 2 : Thioether linkage introduction using a nucleophilic substitution reaction, optimized at 50–60°C with a thiophilic catalyst.
- Step 3 : Acetamide coupling via EDC/HOBt-mediated amidation, requiring anhydrous conditions . Analytical validation (e.g., HPLC purity >95%, NMR for structural confirmation) is critical at each step .
Q. How should researchers characterize the compound’s structural integrity and purity?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and stereochemistry (e.g., thiophen-2-ylmethyl group at position 5).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₄H₂₃N₃O₄S₂).
- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) using a C18 column and gradient elution .
Q. What preliminary biological assays are suitable for initial activity screening?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution against Staphylococcus aureus (MIC values).
- Anticancer : MTT assay on MCF-7 cells (IC₅₀ determination).
- Enzyme Inhibition : Kinase or protease inhibition profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally related compounds?
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration).
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethoxyphenyl vs. methylphenyl) to isolate contributing groups.
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding affinity to proposed targets (e.g., kinases) .
Q. What methodologies are recommended for studying the compound’s reaction mechanisms and kinetics?
- Time-Resolved Spectroscopy : Monitor intermediate formation during thioether bond cleavage or oxidation.
- Computational Modeling : DFT (Density Functional Theory) to predict reactive sites (e.g., sulfur atoms in the thioether group).
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during hydrolysis .
Q. How can structural modifications enhance solubility without compromising bioactivity?
- PEGylation : Introduce polyethylene glycol chains at the acetamide nitrogen.
- Salt Formation : Prepare hydrochloride or sodium salts to improve aqueous solubility.
- Prodrug Design : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., ester linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
